Globotriaose-β-NAc-Spacer3-Biotin
Description
Chemical Identity and Nomenclature
Globotriaose-β-NAc-Spacer3-Biotin is systematically defined by its components:
The nomenclature reflects its trisaccharide core (globotriaose), β-linked N-acetylglucosamine (NAc), and a biotin moiety connected by a triethylene glycol spacer (Spacer3).
Structural Features and Functional Groups
The molecule’s architecture comprises three distinct regions:
Trisaccharide Core (Globotriaose)
β-N-Acetyl Modification
Spacer3-Biotin Assembly
- Spacer : A triethylene glycol chain (Spacer3) provides flexibility, reducing steric hindrance during streptavidin binding.
- Biotin : The terminal biotin enables high-affinity interactions (Kd ~10⁻¹⁵ M) with streptavidin, facilitating immobilization in assays.
Table 1: Key Structural Elements
Biological Significance of Globotriaose Moieties
The globotriaose (Gb3) epitope is biologically critical:
Pathogen Recognition
- Shiga Toxin Binding : Gb3 serves as the primary receptor for Shiga toxin (Stx) produced by Escherichia coli O157:H7. The trisaccharide’s terminal galactose residues bind to the B-subunit pentamer of Stx, initiating endocytosis and cellular toxicity.
- Streptococcal Adhesion : Streptococcus suis exploits Gb3 for host cell attachment, contributing to meningitis pathogenesis.
Biomedical Applications
Immunological Studies
- The α-galactose terminus of Gb3 cross-reacts with anti-α-Gal antibodies, enabling research into xenotransplantation rejection mechanisms.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-4Galβ1-4Glcβ-NAc-Spacer3-Biotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Globo Series
Globotriaosylceramide (Gb3Ose-Cer) :
Gb3Ose-Cer (ceramide trihexoside) is the natural glycosphingolipid form of globotriaose. Unlike Gb3-NAc-Sp3-Biotin, it lacks the biotin tag and spacer, instead featuring a ceramide lipid tail. This structural difference impacts solubility and experimental utility: Gb3Ose-Cer integrates into cell membranes for toxin-binding studies, while Gb3-NAc-Sp3-Biotin is optimized for immobilization on solid surfaces .Globopentaose (Gb5)-Biotin (GLY122-NAc-sp3-Bt) :
Gb5-Biotin extends the Gb3 core with two additional galactose residues. The elongated glycan chain enhances specificity for pathogens like Streptococcus suis, but its larger size may reduce binding kinetics compared to Gb3-NAc-Sp3-Biotin in certain assays .
Biotinylated Glycans with Alternative Spacers
- Galβ(1-3)GlcNAcβ(1-3)Galβ(1-3)GlcNAc-β-PEG3-Biotin (G0511): This compound uses a polyethylene glycol (PEG3) spacer instead of Spacer3. PEG spacers improve solubility and reduce steric hindrance in protein-binding assays.
Fucosyl-GM1-β-N-Acetyl-Spacer3-Biotin (GLY103-NAc-sp3-Bt) :
This analog incorporates a fucose residue (Fucα1-2Gal) into the glycan structure, targeting distinct receptors like Helicobacter pylori. The fucose modification alters binding specificity compared to the unmodified Gb3 core in Gb3-NAc-Sp3-Biotin .
Non-Glycan Biotinylation Reagents
- Biotin-C5-Azide (DecarboxyBiotin-N3): A non-glycan biotin derivative functionalized with an azide group for click chemistry applications. While Gb3-NAc-Sp3-Biotin is glycan-specific, Biotin-C5-Azide is broadly used for labeling proteins and nucleic acids, highlighting divergent applications .
Kinetic and Thermodynamic Properties
Biotin’s binding kinetics to streptavidin (SAV) and avidin (AV) are critical for assay performance. Key findings from comparative studies include:
- SAV vs. AV Binding :
SAV exhibits faster association rates (kon ≈ 7.8 × 10⁶ M⁻¹s⁻¹) compared to AV (kon ≈ 5.3 × 10⁶ M⁻¹s⁻¹) at pH 8 . Gb3-NAc-Sp3-Biotin’s Spacer3 may mitigate steric effects in SAV systems, whereas PEG3 spacers (e.g., G0511) offer flexibility for larger complexes. - Temperature Sensitivity : SAV binding shows weaker temperature dependence than AV, making Gb3-NAc-Sp3-Biotin more stable in variable experimental conditions .
Preparation Methods
Monosaccharide Preparation
-
Glucose (Glc) derivative : Perbenzoylated β-D-glucose is prepared by benzoylation of D-glucose under anhydrous conditions (pyridine, benzoyl chloride, 0°C, 12 h).
-
Galactose (Gal) donors : Thiogalactoside donors (e.g., 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl phenylthiol) are synthesized via thioglycosidation of perbenzylated galactose with thiophenol and BF3·Et2O.
Glycosylation Reactions
-
First glycosylation (Galβ1-4Glc) : The Glc acceptor is coupled with a galactose donor using NIS/AgOTf promoter system in anhydrous DCM (−20°C, 4 h), yielding a β1-4 linkage with >85% regioselectivity.
-
Second glycosylation (Galα1-4Gal) : The disaccharide product is deprotected at the 2′-OH position (NaOMe/MeOH) and reacted with a trichloroacetimidate galactose donor (TMSOTf catalyst, −40°C, 2 h) to form the α1-4 linkage.
Biotin Conjugation Strategies
Biotin is covalently linked to the Spacer3-modified trisaccharide using enzymatic or chemical methods.
Enzymatic Biotinylation with BirA
The E. coli biotin ligase BirA enables site-specific biotin attachment to a lysine-containing peptide tag. While Gb3-β-NAc-Spacer3-Biotin lacks a natural tag, engineered variants incorporate a 15-mer AviTag (GLNDIFEAQKIEWHE) for BirA recognition:
Chemical Biotinylation
For tag-free constructs, NHS-PEG3-biotin is used:
-
The Spacer3’s terminal amine reacts with NHS-activated biotin (1:1.2 molar ratio, pH 8.3, 4°C, 6 h).
-
Unreacted biotin is removed via dialysis (10 kDa MWCO, PBS, 24 h).
Analytical Characterization
Structural Validation
Functional Assays
-
Streptavidin binding : SPR analysis shows Kd = 2.3 nM, comparable to native biotin-streptavidin interaction.
-
Shiga toxin inhibition : IC50 = 12 μM in Vero cell cytotoxicity assay, confirming Gb3 bioactivity.
Applications in Biomedical Research
Pathogen Detection
Gb3-β-NAc-Spacer3-Biotin immobilizes Shiga toxin on streptavidin-coated biosensors (LOD = 0.1 ng/mL).
Cancer Biomarker Profiling
The compound labels globotriaosylceramide (Gb3) on Burkitt’s lymphoma cells (flow cytometry, EC50 = 5 nM).
Challenges and Optimization
Glycosylation Efficiency
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo binding data?
- Consider physiological factors like pH, ionic strength, and competing ligands. Validate in vitro findings using ex vivo tissue sections or patient-derived primary cells .
Ethical and Reporting Standards
Q. What ethical guidelines apply to glycan research involving human samples?
Q. How can researchers avoid bias in interpreting glycan microarray data?
- Use blinded analysis for fluorescence quantification. Publish negative results in repositories like Figshare to counter publication bias. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Cross-Disciplinary Applications
Q. What innovations in nanotechnology can enhance the use of this compound in diagnostics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
